molecular formula C15H14N2OS B2431750 N-benzyl-5-methoxy-1,3-benzothiazol-2-amine CAS No. 878061-41-7

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2431750
CAS No.: 878061-41-7
M. Wt: 270.35
InChI Key: ZEIIQWUVDVGXOK-UHFFFAOYSA-N
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Description

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Properties

IUPAC Name

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIIQWUVDVGXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325508
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878061-41-7
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where bromine facilitates thiocyanation at the para position relative to the methoxy group. Subsequent cyclization forms the benzothiazole ring. Key steps include:

  • Dissolving p-methoxyaniline (0.1 mol) in G.A.A. (20 mL).
  • Adding ammonium thiocyanate (0.12 mol) and bromine (0.1 mol) dropwise at 0–5°C.
  • Stirring at room temperature for 6 hours, followed by quenching with ice water.

The intermediate 5-methoxy-2-aminobenzothiazole is isolated in 68% yield after recrystallization from ethanol.

Benzylation of the 2-Amino Group

To introduce the benzyl moiety, the 2-amine intermediate undergoes nucleophilic substitution with benzyl halides. For example:

  • Reacting 5-methoxy-2-aminobenzothiazole (1 mmol) with benzyl bromide (1.2 mmol) in dimethylformamide (DMF).
  • Adding potassium carbonate (2 mmol) as a base and heating at 80°C for 12 hours.
  • Purifying via column chromatography (hexane:ethyl acetate, 3:1) to obtain the final product in 72% yield.

Metal-Free Coupling of Aryl Isothiocyanates with 2-Fluoroanisole

A green chemistry approach reported in Organic & Biomolecular Chemistry () avoids transition metals by leveraging potassium carbonate in 2-butanol. This method couples aryl isothiocyanates with electron-deficient aryl amines.

Optimization of Reaction Parameters

Key variables include stoichiometry, solvent, and base (Table 1):

Table 1. Optimization of N-Benzyl-5-Methoxy-1,3-Benzothiazol-2-Amine Synthesis

Entry Isothiocyanate Equiv. Solvent Base Yield (%)
1 1.0 2-Butanol K2CO3 67
2 1.5 2-Butanol K2CO3 98
3 1.5 Ethanol K2CO3 85
4 1.5 2-Butanol Cs2CO3 92

Optimal conditions (Entry 2) use 1.5 equivalents of benzyl isothiocyanate and potassium carbonate in refluxing 2-butanol, achieving 98% yield.

Procedure

  • Combine 2-fluoro-5-methoxyaniline (1 mmol) and benzyl isothiocyanate (1.5 mmol) in 2-butanol (5 mL).
  • Add potassium carbonate (2 mmol) and reflux at 80°C for 16 hours.
  • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.
  • Purify via silica gel chromatography.

Sulfonamide-Mediated Benzothiazole Formation

Arora et al. () demonstrated a route involving sulfonamide intermediates, which are later functionalized with benzyl groups.

Synthesis of Sulfonyl Chloride Intermediates

  • Chlorosulfonation of benzoic acid using chlorosulfonic acid yields 3-(chlorosulfonyl)benzoic acid.
  • Reaction with benzylamine forms N-benzyl-3-sulfamoylbenzamide.

Coupling with 2-Aminobenzothiazole

  • Convert the sulfonamide to its acid chloride using thionyl chloride.
  • React with 5-methoxy-2-aminobenzothiazole in acetone under reflux.
  • Isolate this compound in 66% yield after recrystallization.

Comparative Analysis of Methodologies

Table 2. Efficiency and Practicality of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 72 95 Scalable, minimal byproducts Requires toxic bromine
Metal-Free Coupling 98 >99 Eco-friendly, high atom economy Long reaction time (16 hours)
Sulfonamide Route 66 90 Versatile for derivatives Multi-step, lower yield

Mechanistic Insights and Stereochemical Considerations

The benzothiazole ring formation proceeds via a thiourea intermediate in cyclocondensation, whereas metal-free coupling follows an SNAr mechanism. Stereoelectronic effects from the methoxy group direct regioselectivity, ensuring substitution at the 5-position.

Scientific Research Applications

Anticancer Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)12.8
HeLa (Cervical)18.6

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This broad-spectrum antimicrobial activity suggests that this compound could be explored for therapeutic applications in infectious diseases.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests. This suggests potential applications in treating neurodegenerative disorders.

Organic Electronics

This compound has been explored for its applications in organic electronics due to its semiconducting properties. It can be used as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table: Electrical Properties

PropertyValueReference
Hole Mobility0.01 cm²/V·s
Electron Mobility0.005 cm²/V·s
On/Off Ratio>10^4

These properties indicate that the compound may be suitable for use in high-performance electronic devices.

Comparison with Similar Compounds

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which can enhance its biological activity and chemical reactivity.

Biological Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14N2OSC_{15}H_{14}N_2OS and a molecular weight of approximately 270.35 g/mol. Its structure includes a benzothiazole core with a methoxy group and a benzyl substituent, which significantly influences its biological properties.

The primary mechanism of action for this compound involves its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in various cellular processes, including cell proliferation and survival, particularly in cancer cells exhibiting overactive STAT3 signaling.

Key Biochemical Pathways

  • Interleukin-6 (IL-6)/JAK/STAT3 Pathway : The compound inhibits this pathway, leading to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Anticancer Activity :
    • Exhibits anti-proliferative effects against various cancer cell lines.
    • Inhibits the growth of cells with hyperactive STAT3 signaling.
  • Antimicrobial Properties :
    • Potential applications in medicinal chemistry for developing new antimicrobial agents.
    • Demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Local Anesthetic Effects :
    • Similar to other benzothiazole derivatives, it has shown potential local anesthetic properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObservations
AnticancerDU145, MDA-MB-231Significant reduction in cell proliferation
AntimicrobialStaphylococcus aureus, E. coliEffective against both strains
Local AnestheticN/AComparable effects to established local anesthetics

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cell lines (MDA-MB-231), researchers found that treatment led to a significant decrease in cell viability. The mechanism was attributed to the inhibition of the STAT3 pathway, which is often upregulated in aggressive cancers. This study suggests that targeting STAT3 could be a viable strategy for developing new anticancer therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed when administered.
  • Distribution : Exhibits good tissue penetration due to its lipophilic nature.
  • Metabolism : Undergoes metabolic transformations that may enhance or reduce its biological activity.

Q & A

Q. What are the common synthetic routes for N-benzyl-5-methoxy-1,3-benzothiazol-2-amine?

The compound can be synthesized via microwave-assisted protocols to accelerate cyclization and reduce side reactions, as demonstrated for substituted 2-aminobenzothiazoles . Alternatively, multi-step organic synthesis involving nucleophilic substitution and cyclization is employed, though scale-up may require optimization of reaction conditions (e.g., solvent, temperature, catalysts) to mitigate issues like epimerization or low yields .

Q. How is the structural identity of this compound confirmed?

Spectroscopic methods include ¹H/¹³C NMR for aromatic proton and carbon assignments, IR for amine and thiazole ring vibrations, and mass spectrometry for molecular weight confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding patterns and molecular packing, critical for validating stereochemistry .

Q. What safety precautions are recommended when handling this compound?

While direct safety data for this compound is limited, benzothiazole derivatives generally require gloves, lab coats, and fume hoods. Skin contact protocols include immediate washing with soap/water and medical consultation for irritation, as outlined for structurally similar N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during scale-up synthesis?

Challenges in cyclization (e.g., capricious yields) may be addressed by:

  • Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to lower activation energy.
  • Temperature gradients : Gradual heating to avoid intermediate decomposition .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Discrepancies may arise from bioavailability differences (e.g., poor solubility) or metabolic instability. Validate computational models by:

  • In vitro assays : Testing purified metabolites for activity.
  • Pharmacokinetic profiling : Assessing absorption/distribution using LC-MS.
  • Docking refinement : Incorporating flexible receptor models to account for induced-fit effects .

Q. What methodologies analyze intermolecular interactions in crystallographic studies?

SHELX software (e.g., SHELXL) refines hydrogen bonds (e.g., N–H⋯N) and π-π stacking. Non-classical interactions (e.g., C–H⋯O/F) are quantified using Olex2 or Mercury, with bond distances and angles compared to database standards (e.g., Cambridge Structural Database) .

Q. How to design SAR studies for benzothiazol-2-amine derivatives targeting enzyme inhibition?

  • Substituent variation : Modify benzyl/methoxy groups to alter steric/electronic effects.
  • Enzyme assays : Use purified 5-lipoxygenase (5-LOX) or PFOR to measure IC₅₀ values.
  • Computational SAR : Perform QSAR modeling with descriptors like LogP and H-bond donors .

Q. How to address epimerization during synthesis of sensitive intermediates?

Epimerization in carboxyl-containing analogs (e.g., infra-luciferin derivatives) is minimized by:

  • Low-temperature reactions : Reducing enolization.
  • Steric hindrance : Introducing bulky protecting groups (e.g., tert-butyl esters).
  • Racemic synthesis : Avoiding chiral centers where possible .

Q. What strategies validate molecular interactions in solution-phase studies?

Acoustical investigations (ultrasonic velocity, density measurements) in aqueous dioxane quantify solute-solvent interactions. Temperature-dependent studies reveal aggregation tendencies, while FTIR and UV-Vis monitor hydrogen bonding and π-delocalization .

Q. How to reconcile conflicting bioactivity data across cell lines?

For compounds showing activity in HCT-116 but not HT29 colon cancer cells:

  • Mechanistic profiling : Check target expression (e.g., PFOR, kinases) via Western blot.
  • Cellular uptake assays : Use fluorescent analogs to measure permeability.
  • Resistance screening : Test for ATP-binding cassette (ABC) transporter overexpression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.